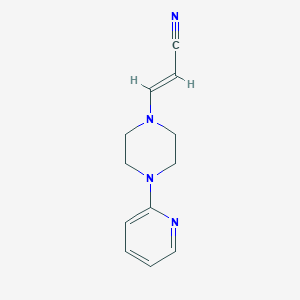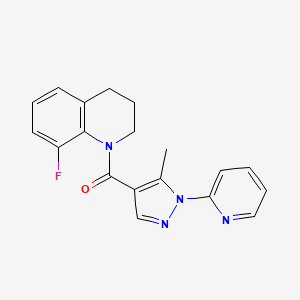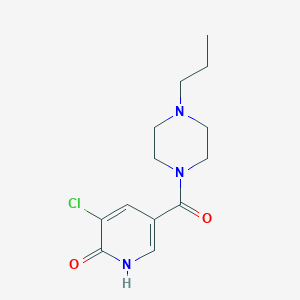
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A inhibitor is a potent inhibitor of protein phosphatase 2A, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor works by inhibiting the activity of protein phosphatase 2A, which is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor binds to the catalytic subunit of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, preventing it from dephosphorylating its substrates. This leads to the accumulation of phosphorylated proteins, which can induce apoptosis and suppress cell proliferation.
Biochemical and Physiological Effects:
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been shown to induce apoptosis and suppress cell proliferation in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has also been shown to regulate the expression of various genes involved in cellular processes, including cell cycle progression and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor in lab experiments is its potent inhibitory activity against protein phosphatase 2A. This makes it an excellent tool for studying the role of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile in various cellular processes. However, one limitation of using (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor is its potential toxicity, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for research on (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor. One direction is to study its potential therapeutic applications in other diseases, including diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, which can be used as therapeutic agents. Additionally, more research is needed to understand the mechanism of action of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor and its effects on cellular processes.
Métodos De Síntesis
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor can be synthesized using a variety of methods, including the reaction of 4-pyridin-2-ylpiperazine with propargyl bromide, followed by the reaction of the resulting compound with cyanogen bromide. Another method involves the reaction of 4-pyridin-2-ylpiperazine with propargyl alcohol, followed by the reaction of the resulting compound with cyanogen bromide. Both methods result in the formation of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile.
Aplicaciones Científicas De Investigación
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-5-3-7-15-8-10-16(11-9-15)12-4-1-2-6-14-12/h1-4,6-7H,8-11H2/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSHGBRUQQZNKX-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=CC#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C/C#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)
![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)

![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)

![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)


![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2-phenylmorpholin-4-yl)methanone](/img/structure/B7554124.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)
![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)